

Basic Cupric Carbonate in Fungicide and Algaecide Formulations: Application Notes and Protocols

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Compound of Interest

Compound Name: Basic cupric carbonate

Cat. No.: B128520

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Introduction

Basic cupric carbonate ($\text{Cu}_2(\text{OH})_2\text{CO}_3$), also known as copper carbonate basic, is a green crystalline solid that has long been utilized in agriculture and water management as a potent fungicide and algaecide.[1][2] Its efficacy stems from the release of copper ions (Cu^{2+}), which are toxic to a broad spectrum of fungi and algae at low concentrations.[3][4][5] As a contact pesticide, it forms a protective barrier on plant surfaces, preventing fungal spore germination and algal cell proliferation.[6][7] This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development and evaluation of fungicides and algaecides containing **basic cupric carbonate**.

Mechanism of Action

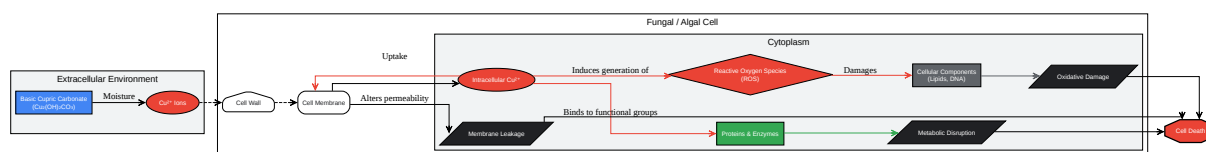
The fungicidal and algaecidal activity of **basic cupric carbonate** is attributed to the multi-site action of copper ions (Cu^{2+}).[5][6] Once released from the carbonate formulation in the presence of moisture, these ions disrupt cellular function in target organisms through several mechanisms:

- **Enzyme Denaturation:** Copper ions have a high affinity for sulfhydryl, hydroxyl, and other functional groups in amino acids, leading to the denaturation of essential proteins and

enzymes.[3][4][6] This disrupts critical metabolic pathways.

- Disruption of Electron Transport: Copper can interfere with the electron transport chain in mitochondria and chloroplasts, inhibiting cellular respiration and photosynthesis.[6]
- Cell Membrane Damage: Copper ions can alter the permeability of cell membranes, leading to the leakage of essential cellular components and ultimately cell death.[3][6]
- Induction of Oxidative Stress: The presence of excess copper can lead to the generation of reactive oxygen species (ROS), which cause damage to lipids, proteins, and nucleic acids.[8]

Due to this multi-site activity, the development of resistance to copper-based fungicides is considered to be very low.[5]



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Caption: Simplified signaling pathway of copper ion toxicity in fungal and algal cells.

Data Presentation: Efficacy and Application Rates

The following tables summarize typical application rates and efficacy data for copper-based fungicides, including formulations containing **basic cupric carbonate**, against various fungal

pathogens and algae. It is crucial to note that optimal rates can vary depending on the specific formulation, environmental conditions, and the life cycle stage of the target organism.

Table 1: Fungicidal Application Rates for Crop Protection

Crop	Target Pathogen	Common Name	Typical Application Rate (Product)	Metallic Copper Equivalent (MCE) Rate	Reference
Grapes	Plasmopara viticola	Downy Mildew	1.5 - 3.0 kg/ha	0.8 - 1.6 kg/ha	[9] [10]
Potatoes	Phytophthora infestans	Late Blight	1.25 - 3.0 kg/ha	0.66 - 1.6 kg/ha	[11] [12] [13]
Tomatoes	Phytophthora infestans	Late Blight	Consult product label	0.5 - 2.0 lbs/acre	[14]
Citrus	Elsinoë fawcettii	Scab	2-4 tsp/gallon	Varies by product	[15]
Peaches	Taphrina deformans	Peach Leaf Curl	2-4 tsp/gallon	Varies by product	[15]

Table 2: Algaecidal Application Rates for Water Treatment

Application Site	Target Algae	Typical Application Rate (Product)	Metallic Copper Equivalent (MCE) Rate	Important Considerations	Reference
Ponds & Lakes	Filamentous & Planktonic Algae	5.4 lbs/acre-foot	Approx. 1.0 ppm as $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$	Water alkalinity must be tested before application to prevent fish toxicity. [16] [17]	[2] [16] [17]
Aquaculture	Various Algae	Varies significantly with water chemistry	Calculated based on total alkalinity	Not recommended for water with total alkalinity below 50 ppm. [16]	[16]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of fungicides and algaecides containing **basic cupric carbonate**.

Protocol 1: In Vitro Fungicidal Efficacy Assay (Poisoned Food Technique)

This protocol determines the concentration of **basic cupric carbonate** that inhibits the mycelial growth of a target fungus.

Materials:

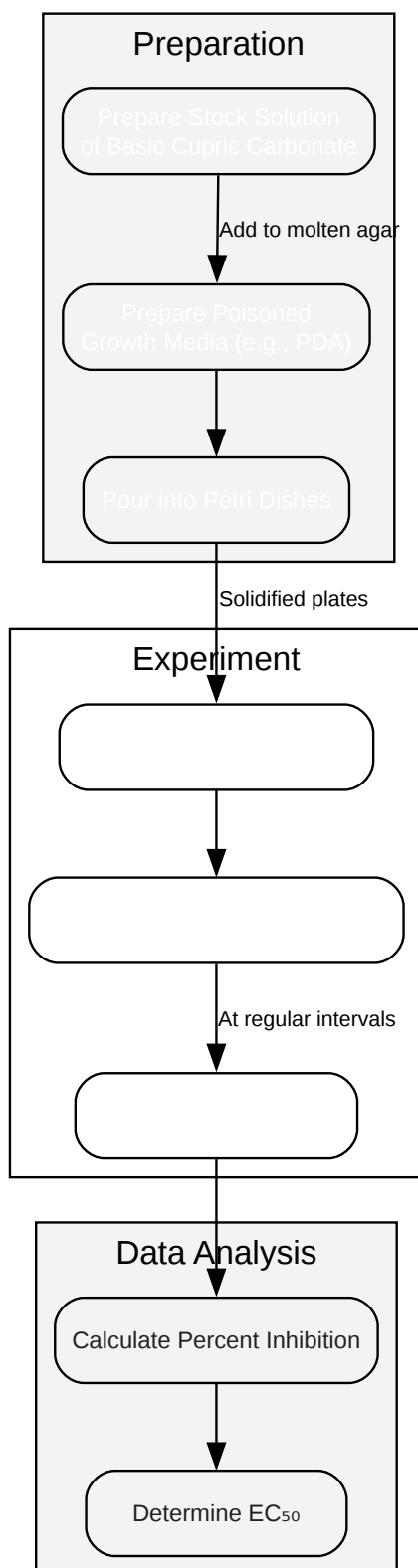
- Pure culture of the target fungus (e.g., *Botrytis cinerea*, *Fusarium oxysporum*)
- Potato Dextrose Agar (PDA) or other suitable growth medium

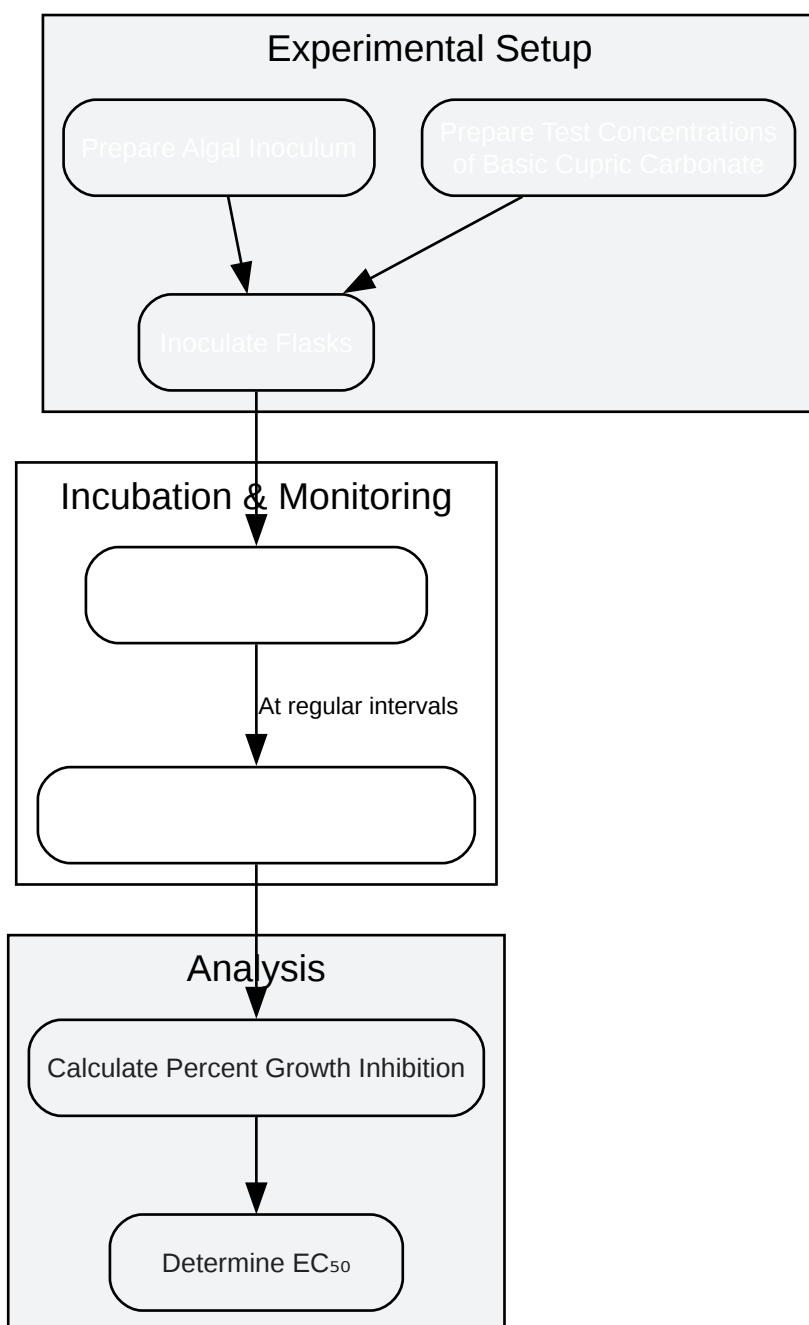
- Sterile distilled water
- **Basic cupric carbonate**
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm)
- Incubator
- Laminar flow hood

Procedure:

- Preparation of Stock Solution: Aseptically prepare a stock solution of **basic cupric carbonate** (e.g., 1000 ppm) in sterile distilled water. Sonication may be required to ensure a uniform suspension.
- Preparation of Poisoned Media: Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C in a water bath. Under a laminar flow hood, add the appropriate volume of the **basic cupric carbonate** stock solution to the molten agar to achieve a series of desired concentrations (e.g., 10, 50, 100, 200 ppm). Also, prepare a control set of plates with no fungicide.
- Pouring Plates: Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.
- Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer. Place the disc, mycelial side down, in the center of each prepared Petri dish.
- Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) in the dark.
- Data Collection: Measure the radial mycelial growth in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

- Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: $\% \text{ Inhibition} = [(dc - dt) / dc] * 100$ where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) using probit analysis.





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